molecular formula C13H9ClN2O3 B185527 N-(4-chloro-3-nitrophenyl)benzamide CAS No. 63565-15-1

N-(4-chloro-3-nitrophenyl)benzamide

Cat. No.: B185527
CAS No.: 63565-15-1
M. Wt: 276.67 g/mol
InChI Key: FZDNNZQRJIMJLJ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-3-nitro-substituted aniline moiety linked to a benzoyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, anticancer agents, and antimicrobial compounds . Its structure combines electron-withdrawing substituents (chloro and nitro groups) that influence electronic distribution, solubility, and binding affinity. Synthetically, it is typically prepared via coupling reactions between benzoic acid derivatives and substituted anilines using reagents like thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) .

Properties

CAS No.

63565-15-1

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

FZDNNZQRJIMJLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
N-(4-chloro-3-nitrophenyl)benzamide 4-Cl, 3-NO₂ on phenyl ring 291.71 Moderate lipophilicity; strong electron-withdrawing effects DCC coupling or SOCl₂ activation
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-Cl, 3-NO₂; 4-OCH₃ on aniline 321.73 Increased solubility due to methoxy group; reduced logP Acyl chloride-amine coupling
N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide 2,3,4-F; 4-Cl, 3-NO₂ 344.67 Enhanced metabolic stability; higher molecular weight Thionyl chloride-mediated synthesis
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 4-Cl, 3-NO₂; 3-NHAc on aniline 334.74 Improved hydrogen bonding capacity; potential for target interaction Amidation via acyl chloride
4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide 3-(Pyridinylpyrimidinyl); 4-CH₃ 503.92 Bulky substituent; likely improved kinase inhibition Multi-step coupling

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
  • Methoxy groups (-OCH₃) improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .
  • Trifluoromethyl (-CF₃) and fluoro substituents increase metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Anticancer Potential
  • This compound derivatives exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range. Fluorinated analogues (e.g., 2,3,4-trifluorobenzamide) show enhanced affinity for tyrosine kinases due to increased hydrophobic interactions .
  • 4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (V): This imatinib analogue demonstrates improved kinase inhibition, attributed to the pyridinylpyrimidinyl group’s ability to occupy hydrophobic pockets in ATP-binding sites .
Antimicrobial Activity
  • N-(3-chlorophenethyl)-4-nitrobenzamide : The chlorophenethyl group enhances membrane penetration, contributing to antibacterial efficacy against Gram-positive strains .

ADMET and Pharmacokinetic Profiles

  • Methoxy-Substituted Analogues : Lower LogP (~2.1) and reduced toxicity, suitable for oral administration .

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